molecular formula C13H11F3N2O B2619378 N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide CAS No. 1252115-89-1

N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide

Cat. No.: B2619378
CAS No.: 1252115-89-1
M. Wt: 268.239
InChI Key: BFTCNUSSCJQAMH-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide is a compound that features a trifluoromethyl group, a cyanomethyl group, and a cyclopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, bidentate reagents, and radical initiators for trifluoromethylation . Reaction conditions vary depending on the specific reaction but often involve elevated temperatures and the use of solvents or catalysts.

Major Products

The major products formed from these reactions include various heterocyclic compounds and substituted benzamides, which can have significant biological activity .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can affect various molecular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and trifluoromethyl-substituted benzamides .

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its potential for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(19)18(7-6-17)11-4-5-11/h1-3,8,11H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTCNUSSCJQAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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